molecular formula C8H15BN2O2 B7955923 (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid

(1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid

Cat. No.: B7955923
M. Wt: 182.03 g/mol
InChI Key: JEDJBZRBYLNSJR-UHFFFAOYSA-N
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Description

(1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid is an organoboron compound with the molecular formula C8H15BN2O2. It is a boronic acid derivative featuring a pyrazole ring substituted with tert-butyl and methyl groups. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid typically involves the reaction of pyrazole derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide. The reaction conditions often include a base such as potassium carbonate, a palladium catalyst, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The process may include steps for purification, such as recrystallization or chromatography, to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic esters, borates, and substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in applications such as enzyme inhibition and molecular recognition .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Methylphenylboronic acid
  • 2,4,6-Trimethylphenylboronic acid

Comparison

Compared to these similar compounds, (1-tert-Butyl-3-methylpyrazol-4-yl)boronic acid offers unique steric and electronic properties due to the presence of the tert-butyl and methyl groups on the pyrazole ring. These substitutions can influence its reactivity and selectivity in chemical reactions, making it a valuable compound in specific synthetic and research applications .

Properties

IUPAC Name

(1-tert-butyl-3-methylpyrazol-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BN2O2/c1-6-7(9(12)13)5-11(10-6)8(2,3)4/h5,12-13H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDJBZRBYLNSJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1C)C(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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